molecular formula C24H23N3O3 B2558010 3-(9H-carbazol-9-yl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]propanehydrazide CAS No. 452089-80-4

3-(9H-carbazol-9-yl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]propanehydrazide

Cat. No.: B2558010
CAS No.: 452089-80-4
M. Wt: 401.466
InChI Key: MUGLLBVRLUQKFY-PCLIKHOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(9H-carbazol-9-yl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]propanehydrazide is a useful research compound. Its molecular formula is C24H23N3O3 and its molecular weight is 401.466. The purity is usually 95%.
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Biological Activity

3-(9H-carbazol-9-yl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]propanehydrazide, a compound characterized by its complex structure, has garnered attention in recent years for its potential biological activities. This article explores the synthesis, biological properties, and relevant research findings associated with this compound.

Chemical Structure

The compound is classified as a hydrazone derivative, featuring a carbazole moiety which is known for its diverse biological activities. The structural formula can be represented as follows:

  • Molecular Formula : C23H21N3O2
  • SMILES Notation : C/C(=N\NC(=O)CCN1C2=CC=CC=C2C3=CC=CC=C31)/C4=CC=C(C=C4)O

Synthesis

The synthesis of this compound typically involves the condensation reaction between 9H-carbazole derivatives and appropriate aldehydes or ketones. The efficiency of the synthesis can vary based on the reaction conditions and the specific reagents used.

Anticancer Properties

Several studies have indicated that carbazole derivatives exhibit significant anticancer activity. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A study demonstrated that derivatives of carbazole showed inhibition of cell proliferation in breast cancer cell lines, with IC50 values indicating effective dosage levels .

Antioxidant Activity

The antioxidant properties of carbazole derivatives have also been explored. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress.

  • Research Findings : In vitro assays have shown that this compound exhibits strong antioxidant activity, comparable to standard antioxidants like ascorbic acid .

Antiviral Activity

Recent investigations have focused on the antiviral potential of carbazole derivatives against viruses such as SARS-CoV-2.

  • Molecular Docking Studies : A docking study revealed that the compound binds effectively to viral proteins, suggesting its potential as an antiviral agent. The binding affinities were reported to be comparable to existing antiviral drugs .

Comparative Biological Activity Table

Biological ActivityTest MethodologyResults
Cytotoxicity MTT AssayIC50 values < 10 µM against breast cancer cells
Antioxidant DPPH ScavengingComparable to ascorbic acid (20 µM effective concentration)
Antiviral Molecular DockingBinding affinity -8.76 Kcal/mol against viral protease

Properties

IUPAC Name

3-carbazol-9-yl-N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3/c1-16(17-11-12-22(28)23(15-17)30-2)25-26-24(29)13-14-27-20-9-5-3-7-18(20)19-8-4-6-10-21(19)27/h3-12,15,28H,13-14H2,1-2H3,(H,26,29)/b25-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGLLBVRLUQKFY-PCLIKHOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CCN1C2=CC=CC=C2C3=CC=CC=C31)C4=CC(=C(C=C4)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)CCN1C2=CC=CC=C2C3=CC=CC=C31)/C4=CC(=C(C=C4)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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